1,3,8-Trichlorodibenzo-p-dioxin

Description

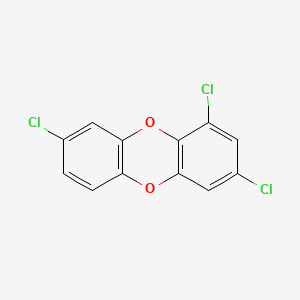

Structure

3D Structure

Properties

IUPAC Name |

1,3,8-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKCOBYQSEWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231680 | |

| Record name | 1,3,8-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82306-61-4 | |

| Record name | 1,3,8-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,8-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,8-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K91N4LR67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Anthropogenic Sources of 1,3,8 Trichlorodibenzo P Dioxin

Industrial By-Product Formation

Formation during Chlorinated Pesticide and Herbicide Production

Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,3,8-Trichlorodibenzo-p-dioxin (1,3,8-TCDD), are not intentionally manufactured but arise as unintentional byproducts in various chemical production processes. forestresearch.gov.ukhealthandenvironment.org A significant anthropogenic source of these compounds has been the manufacturing of chlorinated pesticides and herbicides. forestresearch.gov.ukhealthandenvironment.org

The synthesis of certain chlorophenoxy herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), historically involved processes that could lead to the formation of various PCDD congeners. healthandenvironment.orginvasiveplantswesternusa.org The production of 2,4,5-T starts with 2,4,5-trichlorophenol (B144370), and under certain reaction conditions, particularly at elevated temperatures, these precursor molecules can undergo condensation reactions to form dioxin structures. healthandenvironment.orgnih.gov While the most well-known and toxic contaminant of this process is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a mixture of different dioxin congeners with varying numbers and positions of chlorine atoms is typically produced. wikipedia.org

The specific congener profile, including the presence and concentration of 1,3,8-TCDD, is dependent on the precise manufacturing conditions, such as temperature, pressure, and the purity of the precursors. nih.gov For instance, the thermal decomposition of 2,4,6-trichlorophenol (B30397) has been shown to produce 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins as major products, indicating that the substitution pattern of the precursor phenol (B47542) influences the resulting dioxin isomers. nih.gov While direct quantitative data for 1,3,8-TCDD as a specific impurity in historical pesticide formulations is scarce in publicly available literature, the fundamental principles of dioxin formation from chlorophenol precursors suggest its likely presence alongside other trichlorinated and more highly chlorinated congeners.

Table 1: Examples of PCDD Precursors in Herbicide Production This table is for illustrative purposes and does not imply that all listed precursors directly form 1,3,8-TCDD.

| Precursor Compound | Associated Herbicide/Chemical | Potential for Dioxin Formation |

|---|---|---|

| 2,4,5-Trichlorophenol | 2,4,5-T, Silvex | High, particularly for 2,3,7,8-TCDD and other PCDDs. healthandenvironment.org |

| Pentachlorophenol (PCP) | Wood preservative, biocide | Known to contain various PCDD congeners as impurities. nih.gov |

| 2,4-Dichlorophenol | 2,4-D | Generally lower potential than 2,4,5-TCP, but can still form PCDDs under certain conditions. |

Natural Occurrence and Contribution to Environmental Load

Beyond industrial synthesis, this compound and other PCDDs are also formed through natural processes, contributing to a baseline environmental load.

Volcanic Activity and Forest Fires

Natural combustion events, such as volcanic eruptions and forest fires, are recognized sources of PCDDs. wikipedia.orgnih.gov The high temperatures reached during these events, in the presence of chlorine and organic matter, create conditions suitable for the formation of a wide range of dioxin congeners. wikipedia.org The chlorine can be of natural origin, present in vegetation, soil, and volcanic gases.

Studies of emissions from forest fires have shown the presence of various PCDD congeners, with the congener profile often being dominated by the more highly chlorinated dioxins. ipen.org However, the exact composition of the PCDD mixture released depends on factors such as the type of vegetation being burned and the combustion temperature. While specific data for 1,3,8-TCDD in volcanic emissions and forest fire residues is limited, the general understanding of these processes suggests that it would be formed as part of a complex mixture of PCDD isomers. It is important to note that the contribution of these natural sources to the total environmental dioxin load is generally considered to be smaller than that from anthropogenic sources. forestresearch.gov.uk

Table 2: General PCDD Congener Distribution from a Natural Combustion Source This table illustrates a general congener profile from a combustion source and is not specific to 1,3,8-TCDD.

| Congener Group | Typical Relative Abundance in Forest Fire Emissions |

|---|---|

| Tetrachlorodibenzo-p-dioxins (TCDDs) | Present, but generally lower than more chlorinated congeners. |

| Pentachlorodibenzo-p-dioxins (PeCDDs) | Present in varying amounts. |

| Hexachlorodibenzo-p-dioxins (HxCDDs) | Often found in significant concentrations. |

| Heptachlorodibenzo-p-dioxins (HpCDDs) | Frequently a major component of the PCDD profile. |

| Octachlorodibenzo-p-dioxin (OCDD) | Often the most abundant congener. |

Geogenic and Biogenic Precursors

The formation of PCDDs in the environment can also occur through processes involving geogenic and biogenic precursors. Geogenic precursors refer to naturally occurring chlorinated organic compounds in the earth's crust, while biogenic precursors are those produced by living organisms.

Research has shown that natural enzymatic processes in soil and sediment can lead to the chlorination of phenolic compounds, which are ubiquitous in the environment from the decomposition of plant matter like lignin. These chlorinated phenols can then serve as precursors for the formation of PCDDs through abiotic or biotic pathways. nih.govresearchgate.net The mechanisms can involve microbial activity or catalytic reactions on mineral surfaces.

Environmental Fate, Transport, and Distribution of 1,3,8 Trichlorodibenzo P Dioxin

Environmental Persistence and Degradation Pathways

The environmental persistence of 1,3,8-trichlorodibenzo-p-dioxin (1,3,8-TCDD) is a significant concern due to the toxicological profile of dioxin-related compounds. However, its persistence is influenced by several degradation pathways, including photolysis, microbial action, and thermal decomposition.

Photolytic Degradation in Aquatic and Terrestrial Systems

Photolytic degradation is a key process in the breakdown of chlorinated dibenzo-p-dioxins in the environment. cdc.gov The absorption of ultraviolet (UV) light, particularly from sunlight, can lead to the decomposition of these compounds. cdc.gov For instance, studies on other trichlorodibenzo-p-dioxin isomers have shown that they are susceptible to photolytic decomposition. acs.org

In aquatic systems, the photolysis of dioxins can be influenced by the presence of other substances. For example, the presence of organic solvents like 2-propanol in water has been shown to accelerate the photolysis of tetrachlorodibenzo-p-dioxins (TCDDs). nih.gov This suggests that the composition of the water body can play a crucial role in the rate of degradation of 1,3,8-TCDD. The photolysis of dioxin-like compounds is a major degradation process in water, although it can be relatively slow. nih.gov

In terrestrial systems, photolysis also contributes to the degradation of dioxins. However, the effectiveness of this process can be limited by factors such as soil composition and the depth of contamination, as sunlight may not penetrate deep into the soil.

Microbial Biotransformation and Dechlorination Mechanisms

Microbial activity represents another significant pathway for the degradation of chlorinated dioxins. Certain anaerobic bacteria have demonstrated the ability to reductively dechlorinate various dioxin congeners. researchgate.net This process involves the removal of chlorine atoms from the dioxin molecule, which is a critical step in reducing its toxicity.

For example, Dehalococcoides species have been identified in dioxin-dechlorinating enrichment cultures and have been shown to dechlorinate selected dioxin congeners. researchgate.netresearchgate.net Studies have demonstrated the microbial degradation of various trichlorodibenzo-p-dioxin isomers, such as 1,2,3-TCDD and 1,2,4-TCDD. researchgate.net While specific studies on 1,3,8-TCDD are less common, the known capabilities of these bacteria suggest a potential for the biotransformation of this isomer as well. The process often involves the initial removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic daughter products. researchgate.net

Fungi, particularly white-rot fungi, also play a role in the degradation of dioxins through the action of their extracellular lignin-modifying enzymes. vu.nl

| Isomer | Microorganism | Degradation Pathway |

|---|---|---|

| 1,2,3-TrCDD | Dehalococcoides sp. strain CBDB1 | Reductive dechlorination researchgate.net |

| 1,2,4-TrCDD | Dehalococcoides sp. strain CBDB1 | Reductive dechlorination researchgate.net |

| 1,2,3-TCDD | Terrabacter sp. strain DBF63 | Cooxidation nih.gov |

Thermal Stability in Environmental Contexts

In most environmental contexts, the temperatures required for the thermal decomposition of dioxins are not reached. However, industrial processes such as incineration can be effective in destroying these compounds if operated at optimal temperatures. wikipedia.orgepa.gov The study of the thermal properties of chlorinated phenols, which are precursors to dioxins, shows that their decomposition temperatures and products can vary significantly with reaction conditions. researchgate.net

Atmospheric Transport and Deposition Dynamics

The atmospheric transport of 1,3,8-TCDD is a critical factor in its distribution throughout the environment. This transport occurs through both vapor-phase movement and adsorption to particulate matter.

Vapor-Phase Transport and Particulate Adsorption

Due to their low volatility, higher chlorinated dioxins have a strong tendency to adsorb to airborne particulate matter. cdc.gov This adsorption is a key mechanism for their transport in the atmosphere. The distribution between the vapor phase and particulate phase is dependent on the specific congener and ambient conditions.

A model developed to describe the vapor-phase transport of low-volatility organic chemicals in soil predicted significant vaporization of 2,3,7,8-TCDD under specific conditions, primarily during warmer summer months. astm.org While in the atmosphere, these compounds can exist in both the gas and particulate phases, with higher chlorinated congeners being more associated with particles. nih.gov

Long-Range Atmospheric Transport and Global Distribution

Once in the atmosphere, particularly when adsorbed to fine particles, dioxins can be transported over long distances. cdc.gov This long-range atmospheric transport is responsible for the presence of these compounds in remote regions, far from their original sources. researchgate.net

Wet and Dry Deposition Processes

Atmospheric deposition, through both wet and dry processes, is a primary mechanism by which this compound is introduced from the atmosphere to terrestrial and aquatic surfaces. Dioxins, in general, are released into the atmosphere from various combustion and industrial sources. nih.gov Once in the atmosphere, they can be transported over long distances.

Wet deposition involves the removal of the compound from the atmosphere by precipitation, such as rain and snow. This compound, with its low water solubility, will primarily be associated with particulate matter in the atmosphere. The scavenging of these particles by precipitation is a key removal pathway.

Dry deposition refers to the transfer of the compound to the Earth's surface in the absence of precipitation. This occurs through the settling of particulate matter to which the dioxin is adsorbed. The rate of dry deposition is influenced by factors such as particle size, atmospheric turbulence, and surface characteristics. For dioxins as a class, atmospheric dispersion and subsequent deposition are major pathways for their accumulation in the food chain. nih.gov

Aquatic System Dynamics

Once deposited into aquatic environments, the behavior of this compound is largely dictated by its hydrophobic nature.

Sediment-Water Partitioning and Sorption Mechanisms

Due to its high lipophilicity and low water solubility, this compound has a strong tendency to partition from the water column and adsorb to sediment and suspended organic matter. epa.govnih.gov The organic carbon content of the sediment is a critical factor in this process, with higher organic carbon leading to greater sorption. usda.gov The sediment-water partition coefficient (Koc) is a key parameter used to quantify this distribution. For dioxins in general, these coefficients are large, indicating a strong preference for the sediment phase. ca.gov This process effectively makes sediments a major reservoir and sink for dioxins in aquatic systems. capes.gov.br

Transport in Water Columns and Suspended Particulates

The transport of this compound within the water column is intrinsically linked to the movement of suspended particulate matter to which it is sorbed. nih.gov While a small fraction may exist in a truly dissolved state, the majority of its transport occurs via the movement of these particles with water currents. Resuspension of bottom sediments can reintroduce the compound into the water column, making it available for further transport and biological uptake.

Accumulation and Distribution in Aquatic Biota

The lipophilic nature of this compound drives its accumulation in the fatty tissues of aquatic organisms. cornell.edu This process, known as bioaccumulation, can lead to concentrations in organisms that are significantly higher than in the surrounding water. epa.gov The transfer and increasing concentration of the compound at successively higher trophic levels in the food web is known as biomagnification. Fish and other aquatic organisms can take up the compound directly from the water via their gills or through the consumption of contaminated food and sediment. cornell.edu Bioaccumulation factors (BAFs), which relate the concentration of a chemical in an organism to its concentration in the surrounding water, are generally high for dioxins. epa.govnih.gov

Terrestrial System Dynamics

In terrestrial environments, the fate of this compound is primarily controlled by its interactions with the soil matrix.

Soil-Matrix Interactions and Sequestration

Similar to aquatic sediments, soil is a significant sink for this compound. usda.gov The compound exhibits strong binding to soil organic matter, which limits its mobility and bioavailability. usda.gov This strong sorption, or sequestration, means that the compound is not easily leached into groundwater. The persistence of dioxins in soil can be long-term, with their fate being largely governed by the properties of the soil, particularly its organic carbon content.

Runoff and Leaching into Aquatic Environments

The movement of this compound from terrestrial to aquatic environments is governed by its physicochemical properties, primarily its low water solubility and high affinity for organic carbon. Dioxins are generally immobile in soil and are not prone to significant leaching into groundwater. clu-in.org Their transport into aquatic systems occurs predominantly through surface runoff and soil erosion. nih.gov

Once introduced into the soil, dioxins bind tightly to soil particles, especially the organic carbon fraction. clu-in.org This strong adsorption limits the amount of the compound that can dissolve in water and percolate through the soil profile into underlying aquifers. Therefore, leaching is considered a minor transport pathway for dioxins. clu-in.org Instead, the primary mechanism for their entry into rivers, lakes, and oceans is the erosion of contaminated soil particles during rainfall events, which are then carried into water bodies via runoff. nih.gov

Upon entering an aquatic environment, dioxin-like compounds continue to adhere to suspended particles and eventually settle, making aquatic sediments a major environmental sink. nih.govepa.gov A small fraction may remain dissolved in the water column, but the vast majority becomes associated with the sediment bed. nih.gov While specific data for this compound is not available, studies on the closely related 2,3,7,8-TCDD show it has a very low water solubility and a high organic carbon-water (B12546825) partition coefficient (Koc), confirming its tendency to adsorb to solids. epa.gov

Table 1: Physicochemical Properties Influencing Runoff and Leaching of Dioxins (Data for 2,3,7,8-TCDD as a proxy)

| Property | Value for 2,3,7,8-TCDD | Implication for Environmental Transport |

| Water Solubility | 0.1 to 14 ng/L in leachate from contaminated soils osti.gov | Very low solubility limits leaching potential. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | ~7.0 epa.gov | Extremely strong binding to organic matter in soil and sediment, preventing leaching but facilitating transport via erosion. |

| Log Kow (Octanol-Water Partition Coefficient) | ~7.0 epa.gov | High lipophilicity indicates a strong tendency to partition from water into organic phases like soil organic matter and biota. |

Plant Uptake and Translocation within Terrestrial Vegetation

The uptake of dioxins by plants is a potential pathway for these compounds to enter the food chain. nih.govnih.gov Research on various plants and dioxin congeners indicates that uptake can occur through both roots and foliage, although the extent of uptake and subsequent translocation within the plant varies considerably depending on the plant species and the specific dioxin compound. nih.gov

Root uptake from contaminated soil is a recognized pathway. nih.gov The lipophilicity (fat-loving nature) of dioxins, including presumably this compound, plays a crucial role. These compounds tend to accumulate in the lipid-rich components of plant roots. nih.gov However, translocation from the roots to the aerial parts of the plant (stems and leaves) is often limited. nih.gov

Studies on various crops have shown that plants from the cucumber family (Cucurbitaceae) may have a higher capacity for dioxin translocation compared to other plants like cereals or legumes. epa.gov For instance, research on 1,3,6,8-tetrachlorodibenzo-p-dioxin, a compound structurally similar to the 1,3,8-trichloro isomer, demonstrated varying degrees of translocation in different crops. epa.gov In a study using Arabidopsis thaliana exposed to 2,3,7,8-TCDD, the compound was taken up by the roots and accumulated in various vegetative parts, with the highest concentrations found in rosette leaves and mature seeds. nih.gov

Atmospheric deposition onto the surfaces of leaves and other aerial parts is another significant route of contamination for terrestrial vegetation, which may be more significant than root uptake and translocation for many plant species.

Table 2: Research Findings on Dioxin Uptake and Translocation in Plants (Data for related PCDDs)

| Plant Species | Dioxin Congener Studied | Key Findings |

| Arabidopsis thaliana | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | TCDD is taken up by the roots and accumulates in a tissue-specific manner, primarily in rosette leaves and mature seeds. nih.gov |

| Zucchini, Pumpkin, Cucumber | 1,3,6,8-Tetrachlorodibenzo-p-dioxin (TeCDD) | Plants of the genus Cucurbita (zucchini, pumpkin) showed higher abilities for dioxin translocation from roots to shoots compared to other crops. epa.gov |

| Various Crops (Wheat, Sorghum, Maize, Soybean, Rice) | 1,3,6,8-Tetrachlorodibenzo-p-dioxin (TeCDD) | For many crops like maize, soybean, and rice, translocation from roots to shoots was an insignificant contamination mechanism. epa.gov |

Ecotoxicological Implications and Biological Interactions of 1,3,8 Trichlorodibenzo P Dioxin

General Principles of Dioxin Ecotoxicity

The environmental fate and toxic impact of dioxins are governed by a set of well-established principles. These principles, primarily derived from studies of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), provide a crucial framework for understanding the behavior of all dioxins, including the 1,3,8-trichloro isomer. The toxicity and biological effects of dioxin-like compounds are mediated through the aryl hydrocarbon receptor (AhR). wikipedia.org

Bioaccumulation and Biomagnification in Food Webs

Dioxins are lipophilic, meaning they readily dissolve in fats, and are resistant to metabolic degradation. frontiersin.org These properties lead to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. As these organisms are consumed by others higher up the food chain, the concentration of these compounds increases at each successive trophic level, a phenomenon called biomagnification. wikipedia.org This process can lead to significant concentrations in apex predators, even when levels in the surrounding environment are very low.

Factors such as body weight, lipid content, and the organism's position in the food web (trophic level) significantly influence the accumulation of dioxins. nih.gov For example, studies on various fish species have shown that benthivorous (bottom-feeding) fish can accumulate high concentrations of dioxins from contaminated sediments. nih.gov While specific bioaccumulation factors (BAFs) for 1,3,8-Trichlorodibenzo-p-dioxin are not well-documented, its lipophilic nature suggests a potential for bioaccumulation. However, congeners that are not chlorinated at the 2,3,7, and 8 positions are generally more susceptible to metabolic breakdown, which would likely reduce their biomagnification potential compared to persistent congeners like 2,3,7,8-TCDD.

Interspecies Sensitivity and Variability in Response

A hallmark of dioxin toxicity is the profound variability in sensitivity observed between different animal species. wikipedia.orgepa.gov For instance, the lethal dose of 2,3,7,8-TCDD for a guinea pig is approximately 1 µg/kg, whereas for a hamster, it is over 1,000 µg/kg. wikipedia.org Significant differences in sensitivity can even be observed between different strains of the same species, such as rats. wikipedia.orgnih.gov This variability is linked to differences in the aryl hydrocarbon receptor (AhR) structure and function, as well as metabolic and physiological differences among species. nih.gov While effects on the immune system are observed almost universally across species evaluated, other responses like liver toxicity and wasting syndrome vary considerably. wikipedia.orgca.gov For this compound, its toxicological impact is considered minimal, and thus extensive studies on interspecies sensitivity for this specific congener are not a focus of current research.

Toxic Equivalency Factor (TEF) Concept in Ecotoxicology

Given that dioxins and dioxin-like compounds exist in the environment as complex mixtures, a method was needed to assess the total toxic potential of these mixtures. The Toxic Equivalency Factor (TEF) concept was developed to address this need. wikipedia.org This approach expresses the toxicity of individual dioxin congeners in terms of the most toxic form, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgnih.gov

The TEF concept is based on the crucial finding that significant "dioxin-like" toxicity is almost exclusively associated with congeners that have chlorine atoms at positions 2, 3, 7, and 8. nih.gov These lateral chlorine atoms are a key requirement for high-affinity binding to the AhR. Congeners that lack this specific substitution pattern, such as this compound, are considered to have negligible dioxin-like toxicity. Consequently, they are not assigned a TEF value by regulatory bodies like the World Health Organization (WHO) and are typically assumed to have a TEF of zero in risk assessments. nih.govnih.gov The total toxicity of a mixture is calculated by multiplying the concentration of each congener by its TEF and summing the results to yield the Toxic Equivalency (TEQ). wikipedia.org

| Compound | WHO 2005 TEF (Mammals/Humans) | WHO 2005 TEF (Fish) | WHO 2005 TEF (Birds) |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |||

| 2,3,7,8-TCDD | 1 | 1 | 1 |

| 1,2,3,7,8-PeCDD | 1 | 1 | 1 |

| 1,2,3,4,7,8-HxCDD | 0.1 | 0.5 | 0.1 |

| 1,2,3,6,7,8-HxCDD | 0.1 | 0.01 | 0.1 |

| 1,2,3,7,8,9-HxCDD | 0.1 | 0.01 | 0.1 |

| 1,2,3,4,6,7,8-HpCDD | 0.01 | 0.001 | 0.01 |

| OCDD | 0.0003 | <0.0001 | 0.0001 |

| 1,3,8-TCDD | Not Assigned | Not Assigned | Not Assigned |

This table illustrates the TEF values for 2,3,7,8-substituted dioxins. Congeners without this substitution pattern, like this compound, are not included in the TEF scheme and are considered to have negligible dioxin-like toxicity.

Molecular Mechanisms of Ecotoxicity

The toxic effects of dioxins are initiated at the molecular level through a series of well-defined interactions within the cell. These mechanisms are fundamentally linked to the structure of the dioxin molecule.

Aryl Hydrocarbon Receptor (AhR) Activation and Ligand Binding

The primary mechanism of action for dioxin-like compounds is the binding to and activation of the aryl hydrocarbon receptor (AhR), a protein found in the cytoplasm of cells in most vertebrate tissues. nih.govnih.gov The AhR is a ligand-activated transcription factor, meaning that when a suitable chemical (ligand) binds to it, the receptor becomes active. nih.gov

For a dioxin molecule to be a potent ligand, it must have a planar structure and chlorine atoms in the lateral (2, 3, 7, and 8) positions. This specific shape allows the molecule to fit precisely into the ligand-binding pocket of the AhR. Upon binding, the AhR-ligand complex moves into the nucleus, partners with another protein called the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.govnih.gov This binding initiates changes in the expression of a multitude of genes. nih.gov

This compound lacks the required 2,3,7,8-chlorine substitution pattern. Its structure does not allow for high-affinity binding to the AhR. As a result, it is considered a very weak or inactive AhR agonist and does not effectively trigger the cascade of molecular events that leads to dioxin-like toxicity.

| Compound | Chlorine Positions | AhR Binding Affinity |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2, 3, 7, 8 | High |

| This compound | 1, 3, 8 | Very Low / Negligible |

A comparison of the chlorine atom positions and resulting Aryl Hydrocarbon Receptor (AhR) binding affinity.

Gene Expression Modulation and Transcriptomic Alterations

The activation of the AhR by potent ligands like 2,3,7,8-TCDD leads to significant alterations in the expression of a wide array of genes. nih.govmdpi.com The most well-known of these are the genes for cytochrome P450 enzymes, particularly CYP1A1, which are involved in metabolizing foreign chemicals. mdpi.com However, the effects are much broader, impacting genes involved in cell cycle regulation, apoptosis (programmed cell death), immune responses, inflammation, and hormone signaling. researchgate.net

Microarray and transcriptomic studies have identified hundreds of genes that are either up-regulated or down-regulated following exposure to 2,3,7,8-TCDD. mdpi.comresearchgate.net These widespread changes in gene expression disrupt normal cellular processes and are the underlying cause of the diverse toxic effects observed. Because this compound is a very weak AhR agonist, it does not cause the significant modulation of gene expression that is characteristic of potent dioxins. Therefore, it does not induce the transcriptomic alterations associated with dioxin-like ecotoxicity.

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)

The induction of cytochrome P450 (CYP) enzymes is a well-documented response to exposure to this compound (1,3,8-TCDD) and its congeners. This process is primarily mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govosti.gov Upon binding to dioxins, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), thereby initiating the transcription of target genes, including those of the CYP1A and CYP1B subfamilies. osti.govnih.gov

Research has extensively used the highly potent 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a model compound to investigate these mechanisms. Studies in various animal models have demonstrated a dose-dependent induction of CYP1A1, CYP1A2, and CYP1B1 in the liver and other tissues following TCDD exposure. endocrinedisruption.orguib.no For instance, in female Sprague-Dawley rats, TCDD was shown to induce CYP1A1 protein at doses of 0.3 µg/kg and higher, while CYP1A2 and CYP1B1 proteins were induced at doses of 1.0 µg/kg and higher. endocrinedisruption.org The half-maximal effective doses (ED50) for the induction of these proteins were 0.22, 0.40, and 5.19 µg/kg, respectively, highlighting the differential sensitivity of these enzymes to TCDD. endocrinedisruption.org

The induction of these enzymes is not uniform across species or even cell types. In avian species, TCDD has been shown to be a potent inducer of hepatic CYP-dependent arachidonic acid metabolism, which is a function of CYP1A enzymes. nih.gov Studies comparing different avian species, such as chickens, pigeons, cormorants, and great blue herons, have revealed that while TCDD induces CYP1A-related enzymes in all of them, the specific isoforms and their catalytic activities can differ. nih.gov Similarly, in fish, one of the primary biological responses to TCDD is the induction of xenobiotic-metabolizing enzymes. nih.gov

It is important to note that while much of the detailed mechanistic work has been conducted with 2,3,7,8-TCDD, the fundamental mechanism of AhR-mediated CYP induction is expected to be similar for other dioxin congeners, including 1,3,8-TCDD, although the potency may vary.

Table 1: Dose-Response of TCDD-Induced Cytochrome P450 Proteins in Female Sprague-Dawley Rats

| Cytochrome P450 Isoform | Lowest Observed Effect Dose (µg/kg) | In Vivo ED50 (µg/kg) |

| CYP1A1 | 0.3 | 0.22 |

| CYP1A2 | 1.0 | 0.40 |

| CYP1B1 | 1.0 | 5.19 |

| Data sourced from studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a representative dioxin congener. endocrinedisruption.org |

Oxidative Stress Induction and Reactive Oxygen Species Formation

Exposure to 1,3,8-TCDD and related dioxins can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. mdpi.comepa.gov This phenomenon is considered a significant contributor to the toxic effects of dioxins. mdpi.com The formation of ROS is intrinsically linked to the induction of CYP1A1. While the primary function of CYP1A1 is to metabolize xenobiotics, its increased activity can lead to the "uncoupling" of its catalytic cycle, resulting in the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov

The generation of ROS can have widespread cellular consequences, including damage to lipids, proteins, and DNA. mdpi.comnih.gov Studies using 2,3,7,8-TCDD have demonstrated enhanced lipid peroxidation in both hepatic and extrahepatic tissues of treated animals. mdpi.com Furthermore, an increase in DNA strand breaks has been observed in human breast carcinoma cell lines exposed to TCDD, which is indicative of oxidative DNA damage. nih.govusgs.gov This damage, in turn, can activate DNA repair mechanisms, such as the poly(ADP-ribose) polymerase-1 (PARP-1) pathway. nih.gov

The induction of oxidative stress by dioxins is mediated through the AhR. epa.gov This has been supported by studies showing that the oxidative effects are dependent on the presence and activation of this receptor. The resulting oxidative damage is thought to play a role in many of the downstream toxic manifestations of dioxin exposure, including its carcinogenic potential. nih.govmdpi.com In developing zebrafish, for instance, it has been suggested that lipopolysaccharide (LPS) can enhance TCDD-induced edema by augmenting thromboxane (B8750289) receptor signaling through oxidative stress. nih.gov

Perturbation of Hormonal Pathways and Signaling Cascades in Non-Human Organisms

1,3,8-TCDD is classified as an endocrine-disrupting chemical (EDC), a substance that can interfere with the normal functioning of the endocrine system in both humans and wildlife. oup.comnih.gov The endocrine-disrupting properties of dioxins are multifaceted and can affect various hormonal pathways. Much of the understanding in this area comes from research on 2,3,7,8-TCDD, which is known to be a potent disruptor of reproductive and hormonal functions. wikipedia.orgca.gov

In non-human organisms, particularly in aquatic species, TCDD has been shown to disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproduction. nih.gov In zebrafish, TCDD exposure has been linked to inhibited follicle maturation, which may be a result of reduced responsiveness to gonadotropins and/or decreased biosynthesis of estradiol (B170435). nih.gov This suggests that TCDD can interfere with key signaling events that regulate ovarian function. Studies have also pointed to the disruption of estrogen-regulated signal transduction as a contributor to TCDD's impact on follicular development. nih.gov

Table 2: Observed Endocrine-Disrupting Effects of TCDD in Non-Human Organisms

| Organism/System | Observed Effect | Potential Mechanism |

| Zebrafish (Ovary) | Inhibited follicle maturation | Attenuated gonadotropin responsiveness, depressed estradiol biosynthesis |

| Fish (General) | Impaired gonad development | Disruption of the HPG axis |

| Various Species | Altered steroid hormone levels | Interference with hormone synthesis and metabolism |

| Based on findings from studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a representative dioxin congener. nih.gov |

Observed Ecotoxicological Effects in Non-Human Biota

Developmental and Reproductive Impairments in Aquatic Organisms

Aquatic organisms, especially during their early life stages, are highly susceptible to the toxic effects of dioxins like 1,3,8-TCDD. nih.govdntb.gov.ua Exposure to 2,3,7,8-TCDD, a potent surrogate, is known to cause a range of developmental and reproductive impairments. In fish, a characteristic suite of symptoms often referred to as "blue sac disease" is observed, which includes yolk sac and pericardial edema, hemorrhages, and craniofacial malformations. nih.gov

These developmental abnormalities are often linked to adverse effects on the vascular system. nih.gov For example, in lake trout embryos exposed to dioxin, ultrastructural changes in the endothelium of blood vessels have been documented. nih.gov In developing red seabream embryos, exposure to TCDD has been associated with morphological deformities. nih.gov

Beyond developmental toxicity, dioxins also impair reproductive success in aquatic species. nih.gov Sublethal exposure to TCDD can lead to impaired gonad development, reduced ovulation, and decreased survival of offspring. nih.gov Studies on zebrafish have shown that early-life exposure to TCDD can result in infertility in adulthood, with a notable reduction in sperm in males. oup.com This suggests that the reproductive consequences of dioxin exposure can be latent and long-lasting.

Immunological Modulations in Wildlife

The immune system is a significant target for the toxic effects of 1,3,8-TCDD and its congeners. nih.govcdc.gov Dioxins are potent immunotoxicants, capable of suppressing immune responses and increasing susceptibility to infectious diseases in a variety of wildlife species. nih.govnih.gov These effects are mediated through the AhR, which is expressed in various immune cells. nih.govnih.gov

Exposure to 2,3,7,8-TCDD has been shown to induce a broad range of immunological effects in experimental animals. These include thymic atrophy, which is the shrinkage of the thymus gland, a primary organ for T-cell development. cdc.gov This leads to a suppression of cell-mediated immunity. cdc.govnih.gov Humoral immunity, which involves the production of antibodies, is also compromised. cdc.govnih.gov For example, in rabbits exposed to TCDD, a reduction in serum antitoxin titers and the number of antibody-producing cells was observed. nih.gov

In mice, TCDD exposure has been shown to suppress both humoral and cell-mediated immune responses to influenza A virus. nih.gov This includes a decrease in the recruitment of CD8+ T-cells to the lungs and altered production of virus-specific antibodies. nih.gov Furthermore, TCDD can modulate the differentiation of CD4+ T-cells, inhibiting the development of effector T-helper cells while promoting the induction of regulatory T-cells (Tregs), which can dampen immune responses. nih.govnih.gov These immunological alterations can have significant ecological implications, as they can reduce the ability of wildlife to combat pathogens, potentially leading to increased disease prevalence and population declines. mdpi.com

Hepatic and Organ-Specific Manifestations in Animal Models

The liver is a primary target organ for dioxin toxicity, and exposure to compounds like 1,3,8-TCDD can lead to significant hepatic manifestations in animal models. nih.govnih.gov One of the hallmark effects of TCDD exposure is the induction of steatosis, which is the accumulation of fat in the liver. nih.gov This condition can progress to more severe pathologies, including steatohepatitis (liver inflammation) and fibrosis. nih.gov

Studies in mice have demonstrated that TCDD can elicit dose- and time-dependent liver pathologies that mirror the progression of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov In addition to fat accumulation, histopathological changes in the liver are commonly observed following dioxin exposure. cdc.gov

Impact on Growth and Metabolism in Laboratory Species

Exposure to dioxin compounds, particularly TCDD, has been shown to affect growth and metabolism in various laboratory animals. A common observation in animal studies is a progressive weight loss, often referred to as a "wasting syndrome," which is not simply due to reduced food intake. wikipedia.org

In studies on rats, TCDD treatment led to a reduction in caloric intake shortly after administration. nih.gov Furthermore, the metabolic response to TCDD differed depending on the diet. Rats on a high-carbohydrate diet showed a sustained low respiratory quotient after TCDD exposure, suggesting a shift in their metabolic processes towards gluconeogenesis. nih.gov This indicates that TCDD-treated rats are in a different metabolic state compared to control animals with similar caloric intake. nih.gov

Research in zebrafish has also demonstrated that juvenile exposure to TCDD can lead to stunted growth rates and altered metabolism. researchgate.netcambridge.org These studies observed decreases in various craniofacial and trunk measurements throughout juvenile development. researchgate.netcambridge.org

The table below summarizes key findings on the impact of TCDD on growth and metabolism in laboratory species.

Interactive Data Table: Effects of TCDD on Growth and Metabolism

| Species | Effect | Observation |

|---|---|---|

| Rat | Altered Metabolism | Sustained low respiratory quotient, suggesting a shift towards gluconeogenesis. nih.gov |

| Rat | Reduced Caloric Intake | Evident as early as one day after TCDD administration. nih.gov |

| Zebrafish | Stunted Growth | Decreases in craniofacial and trunk morphometrics during juvenile development. researchgate.netcambridge.org |

Neurological and Behavioral Alterations in Animal Models

Gestational and early-life exposure to TCDD has been linked to a range of neurological and behavioral changes in animal models. These alterations often manifest as deficits in learning, memory, and social behaviors, with some effects showing gender-specific differences.

Studies in rats have revealed that prenatal TCDD exposure can lead to hyperactivity and socioemotional deficits, particularly in male offspring. nih.gov These behavioral changes were associated with alterations in the limbic system of the brain. nih.gov Male rats exposed to TCDD prenatally also exhibited poor learning behavior in subsequent studies. nih.gov

In mice, gestational exposure to a low dose of TCDD resulted in subtle deficits in motor coordination and reversal learning in female offspring. nih.gov These behavioral changes were accompanied by structural alterations in the brain, including higher dendritic arborization of pyramidal neurons in the hippocampus. nih.gov

Research using zebrafish has also shown that juvenile TCDD exposure can lead to altered anxiety-linked behavior in adulthood. researchgate.netcambridge.org Exposed fish displayed increased exploratory behaviors in a novel tank test. researchgate.netcambridge.org Furthermore, the offspring of TCDD-exposed parents exhibited hyperactivity. researchgate.netcambridge.org

The following table provides a summary of the neurological and behavioral effects observed in animal models following TCDD exposure.

Interactive Data Table: Neurological and Behavioral Effects of TCDD in Animal Models

| Species | Effect | Observation |

|---|---|---|

| Rat | Hyperactivity and Socioemotional Deficits | More evident in male offspring, linked to changes in the limbic system. nih.gov |

| Mouse | Motor Coordination and Learning Deficits | Subtle deficits observed in female offspring, with associated structural brain changes. nih.gov |

| Zebrafish | Altered Anxiety-Linked Behavior | Increased exploratory behavior in a novel tank test in exposed adults. researchgate.netcambridge.org |

Effects on Specific Biological Systems (e.g., tooth development in animals, granulosa cells)

TCDD exposure has been shown to have detrimental effects on specific biological systems, including tooth development and the function of granulosa cells in the ovary.

Tooth Development:

In utero and lactational exposure to TCDD can severely impair tooth development in rats. mdpi.comnih.gov The third molars are particularly sensitive, with exposure leading to a dose-dependent reduction in their size and delayed eruption. mdpi.comnih.gov In some cases, high doses of TCDD completely prevented the development of the third lower molars. mdpi.comnih.gov The mechanisms underlying these effects are thought to involve the aryl hydrocarbon receptor (AhR), leading to impaired calcification and interference with enamel and dentin mineralization. mdpi.comnih.gov

Granulosa Cells:

Granulosa cells are crucial for follicular development and steroid hormone production in the ovary. In vitro studies have demonstrated that TCDD can disrupt the function of these cells. In cultured human luteinized granulosa cells, TCDD caused a significant decrease in estradiol production. nih.govoup.com This effect is believed to be due to the inhibition of the enzyme 17α-hydroxylase/17,20-lyase cytochrome P450, which reduces the availability of substrates for estradiol synthesis. oup.com Studies in porcine granulosa cells have also shown that TCDD can alter the secretion of progesterone (B1679170) and estradiol. researchgate.net While TCDD affects steroid secretion, it does not appear to affect the viability or induce apoptosis in these cells. researchgate.net

The table below summarizes the effects of TCDD on tooth development and granulosa cells.

Interactive Data Table: Effects of TCDD on Tooth Development and Granulosa Cells

| Biological System | Species | Effect | Observation |

|---|---|---|---|

| Tooth Development | Rat | Impaired Molar Development | Dose-dependent reduction in size, delayed eruption, and prevention of development of third molars. mdpi.comnih.gov |

| Tooth Development | Rat | Impaired Mineralization | Interference with enamel and dentin mineralization. nih.gov |

| Granulosa Cells | Human | Decreased Estradiol Production | Inhibition of 17α-hydroxylase/17,20-lyase cytochrome P450. nih.govoup.com |

Advanced Analytical Methodologies for 1,3,8 Trichlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,3,8-TriCDD is the effective extraction of the analyte from the sample matrix and the removal of interfering substances. The chosen protocol is highly dependent on the nature of the sample.

The extraction of 1,3,8-TriCDD from environmental and biological samples requires methods that are tailored to the specific characteristics of each matrix. For solid samples like soil and sediment, Soxhlet extraction is a commonly employed technique. well-labs.com This involves continuous extraction with an organic solvent or a mixture of solvents, such as toluene (B28343) or a hexane/acetone blend, over an extended period to ensure the efficient transfer of the dioxin from the sample to the solvent.

For aqueous samples, including filtered water, liquid-liquid extraction using a separatory funnel with a solvent like methylene (B1212753) chloride is a standard procedure. well-labs.comepa.gov An alternative for water samples is solid-phase extraction (SPE), where the water sample is passed through a cartridge containing a solid adsorbent that retains the dioxin, which is then eluted with a small volume of an organic solvent. well-labs.com

In the case of biological tissues (biota), the sample is first homogenized. well-labs.com A common approach involves digestion with hydrochloric acid, followed by extraction with an organic solvent. well-labs.com Another method is Soxhlet extraction after mixing the homogenized tissue with sodium sulfate (B86663) to create a dry, free-flowing powder. well-labs.com The high lipid content in biota necessitates specific cleanup steps to remove these fats, which can interfere with the analysis. well-labs.com

Interactive Table 1: Matrix-Specific Extraction Protocols for 1,3,8-Trichlorodibenzo-p-dioxin

| Sample Matrix | Extraction Technique | Typical Solvents | Key Considerations |

| Soil/Sediment | Soxhlet Extraction | Toluene, Hexane/Acetone | Requires a lengthy extraction time to ensure high recovery. |

| Water | Liquid-Liquid Extraction | Methylene Chloride | Efficient for large volume samples. |

| Solid-Phase Extraction (SPE) | - | Reduces solvent consumption compared to liquid-liquid extraction. | |

| Biota (Tissue) | Soxhlet Extraction (after drying) | Methylene Chloride/Hexane | Requires homogenization and drying with sodium sulfate. |

| Acid Digestion | Hydrochloric Acid | Effective for breaking down tissue structure to release the analyte. |

Following extraction, the resulting extract is typically a complex mixture containing not only the target 1,3,8-TriCDD but also a multitude of other co-extracted compounds that can interfere with the final analysis. Therefore, a multi-step cleanup procedure is essential to isolate the dioxin from these interferences. These cleanup procedures often involve various forms of column chromatography. taylorfrancis.com

Commonly used adsorbents for chromatographic cleanup include silica (B1680970) gel, alumina (B75360), and activated carbon. well-labs.com These materials are packed into columns, and the sample extract is passed through them. Different adsorbents have different affinities for various classes of compounds, allowing for their separation. For example, a multi-column approach might be used, where the extract is first passed through an acid- and base-modified silica gel column to remove acidic and basic interferences. This can be followed by a column containing alumina to separate the dioxins from compounds like polychlorinated biphenyls (PCBs). well-labs.com Gel permeation chromatography is another technique that can be employed to remove high-molecular-weight interferences such as lipids. nih.govcapes.gov.br

To ensure the accuracy and reliability of the quantitative results, isotope dilution mass spectrometry (IDMS) is the gold standard for dioxin analysis. well-labs.comisotope.com This method involves adding a known amount of an isotopically labeled analog of the target analyte, in this case, a ¹³C-labeled 1,3,8-TriCDD, to the sample before extraction. well-labs.com This labeled compound, known as an internal standard, behaves almost identically to the native (unlabeled) 1,3,8-TriCDD throughout the extraction, cleanup, and instrumental analysis processes.

By measuring the ratio of the native compound to the labeled internal standard in the final analysis, any losses of the analyte during the sample preparation steps can be accurately corrected for. well-labs.com This approach significantly improves the precision and accuracy of the quantification. In addition to the internal standard, a cleanup standard, such as ³⁷Cl₄-labeled 2,3,7,8-TCDD, may be added to the extract before the cleanup procedures to monitor the efficiency of these steps. well-labs.com

Instrumental Analysis

The final determination of 1,3,8-TriCDD is performed using high-resolution instrumentation capable of separating it from other isomers and quantifying it at extremely low concentrations.

High-Resolution Gas Chromatography (HRGC) is the technique of choice for separating complex mixtures of dioxin isomers. waters.compublications.gc.ca The sample extract is injected into a long, narrow capillary column (e.g., 60 meters in length) coated with a stationary phase. thermofisher.com As the sample travels through the column, the different compounds are separated based on their boiling points and their interactions with the stationary phase. This allows for the separation of 1,3,8-TriCDD from other trichlorodibenzo-p-dioxin isomers and other potentially interfering compounds. The choice of the capillary column and the temperature program of the GC oven are critical for achieving the necessary separation. nih.gov

Following separation by HRGC, the eluting compounds are introduced into a High-Resolution Mass Spectrometer (HRMS). waters.comnih.gov HRMS is essential for the specific and sensitive detection of 1,3,8-TriCDD. It operates at a high resolving power, which allows it to distinguish between ions of very similar mass-to-charge ratios. This is crucial for differentiating the target analyte from other co-eluting compounds that may have the same nominal mass but a different exact mass.

For quantification, the HRMS is typically operated in the Selected Ion Monitoring (SIM) mode, where it is set to detect only the specific ions characteristic of both the native 1,3,8-TriCDD and its ¹³C-labeled internal standard. epa.gov The ratio of the responses of these ions is then used to calculate the concentration of 1,3,8-TriCDD in the original sample, providing highly accurate and isomer-specific quantification. nih.govcapes.gov.brnih.gov

Interactive Table 2: Instrumental Analysis Parameters for this compound

| Parameter | Technique/Instrument | Specification | Purpose |

| Separation | High-Resolution Gas Chromatography (HRGC) | Capillary column (e.g., DB-5ms) | Isomer-specific separation of TriCDDs. |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Resolving power > 10,000 | Accurate mass measurement to differentiate from interferences. |

| Ionization | Electron Ionization (EI) | ~70 eV | Creates characteristic fragment ions for identification. |

| Quantification | Selected Ion Monitoring (SIM) with Isotope Dilution | Monitoring of specific m/z for native and labeled 1,3,8-TriCDD | Highly sensitive and accurate quantification, correcting for sample loss. |

Detection Limits and Quality Assurance/Quality Control (QA/QC)

Ensuring the accuracy and reliability of analytical data for 1,3,8-TCDD is paramount, especially when dealing with trace-level concentrations. This involves establishing low detection limits and implementing rigorous quality assurance and quality control (QA/QC) protocols.

The analysis of dioxins often requires detection at extremely low levels, in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range, due to their high toxicity. nih.gov Achieving such low detection limits is a significant analytical challenge, primarily due to potential interferences from the sample matrix. nih.gov For example, the analysis of 2,3,7,8-TCDD in human adipose tissue at the 1 ppt (B1677978) level has been demonstrated, highlighting the capabilities of modern analytical methods. psu.eduoup.com

The development of highly sensitive instrumentation, such as high-resolution mass spectrometry (HRMS) and advanced tandem mass spectrometry systems, has been crucial in reaching these detection levels. nih.gov For instance, EPA Method 1613 has a reported Method Detection Limit (MDL) for 2,3,7,8-TCDD of 4.4 parts-per-quadrillion (pg/L). epa.gov While specific data for 1,3,8-TCDD is less common, the methodologies are generally applicable to the entire class of TCDDs. The ability to detect these compounds at such low concentrations is critical for assessing human exposure and environmental contamination. nih.govourmidland.com

Method Detection Limits (MDLs) and Practical Quantification Limits (PQLs) are key metrics in analytical chemistry. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The PQL is the lowest concentration of an analyte that can be reliably quantified within specified limits of precision and accuracy during routine laboratory operating conditions.

For dioxin analysis, MDLs are often in the low picogram per liter (pg/L) or part-per-quadrillion (ppq) range. For example, a modified EPA method for analyzing 2,3,7,8-TCDD in drinking water reported calculated MDLs between 1 and 2 pg/L. dioxin20xx.org While specific MDLs for 1,3,8-TCDD are not always individually reported, they are expected to be in a similar range to other TCDD isomers when using comparable analytical methods.

The determination of these limits is a critical part of method validation and ensures that laboratories can produce data of known quality. dioxin20xx.orgepa.gov Quality control measures, such as the analysis of blanks and fortified samples, are essential to verify that the laboratory's performance meets the required standards. epa.gov

A significant challenge in the analysis of 1,3,8-TCDD is the presence of interfering compounds in the sample matrix. These interferences can be co-extracted from the sample and can lead to elevated backgrounds or false-positive results. epa.gov Common sources of interference include other chlorinated compounds, such as polychlorinated biphenyls (PCBs), which can be present at much higher concentrations than the target dioxins. epa.gov

To overcome these interferences, rigorous cleanup procedures are employed after sample extraction. These procedures often involve multiple steps of column chromatography using various adsorbents to separate the dioxins from other compounds. nih.govepa.gov For instance, EPA Method 613 provides for selected column chromatographic cleanup procedures to aid in the elimination of interferences. epa.gov

Other strategies to mitigate interferences include:

Scrupulous cleaning of glassware: To avoid contamination from laboratory equipment. epa.govnemi.gov

Use of high-purity reagents and solvents: To minimize the introduction of contaminants. epa.gov

Analysis of laboratory reagent blanks: To demonstrate that the analytical system is free from interferences. epa.gov

Isotope dilution techniques: Using isotopically labeled internal standards helps to correct for losses during sample preparation and analysis and can help differentiate the target analyte from interferences. nih.gov

In some cases, unique samples may require additional, specialized cleanup approaches to achieve the desired detection limits and eliminate false positives. epa.gov

Emerging Analytical Technologies

The field of analytical chemistry is continuously evolving, with new technologies being developed to improve the speed, cost-effectiveness, and efficiency of dioxin analysis.

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective method for screening a large number of samples for the presence of dioxins. nih.govgoldstandarddiagnostics.us These assays are based on the specific binding of antibodies to the target analytes. nih.gov

In a typical competitive ELISA for dioxins, the sample extract is mixed with a known amount of enzyme-labeled dioxin and antibodies. This mixture is then added to a plate coated with a dioxin analog. The dioxins in the sample compete with the enzyme-labeled dioxin for binding to the antibodies. The amount of enzyme-labeled dioxin that binds to the plate is inversely proportional to the concentration of dioxins in the sample. goldstandarddiagnostics.us

While immunochemical assays are generally less specific and sensitive than instrumental methods like GC-MS, they are valuable for initial screening purposes. nih.gov They can quickly identify samples that may contain dioxins above a certain threshold, which can then be subjected to more rigorous and quantitative analysis by methods like GC-MS/MS or HRGC-HRMS for confirmation. nih.govgoldstandarddiagnostics.us The sensitivity of these assays has improved over time, with some ELISAs capable of detecting dioxins at the parts-per-trillion level. nih.gov

Biosensor Development for Rapid Detection

Traditional methods for dioxin analysis are time-consuming and costly, creating a demand for rapid, cost-effective screening tools. researchgate.net Biosensors are emerging as a promising alternative, offering the potential for real-time monitoring. researchgate.netnih.gov These devices utilize a biological recognition element coupled to a transducer to generate a measurable signal upon binding to the target analyte.

Development has primarily focused on two main types: immunosensors and whole cell-based biosensors. mdpi.com

Immunosensors: These biosensors employ antibodies that specifically recognize and bind to dioxin-like compounds. For instance, immunosensors using a quartz crystal microbalance as a transducer have been developed to detect 2,3,7,8-TCDD derivatives. mdpi.com While offering high specificity, a major limitation is their susceptibility to interference from organic solvents used during sample extraction, which can reduce their effectiveness. mdpi.com

Biomimetic-based Biosensors: These sensors use synthetic molecules designed to mimic biological receptors, potentially offering greater stability and less susceptibility to solvent residues compared to immunosensors. mdpi.com

Whole Cell-Based Biosensors: These systems use living cells, often genetically engineered, as the sensing element. mdpi.com A well-known example applicable to dioxin screening is the Chemical Activated Luciferase Gene Expression (CALUX) bioassay, which measures the biological response mediated by the aryl hydrocarbon receptor (AhR), the pathway through which dioxins exert their effects. researchgate.net While these provide biologically relevant results, their detection limits may not yet be sufficient for the stringent regulatory limits set for dioxins in food and feed. researchgate.netnih.gov

A significant challenge for all biosensor types is achieving the necessary low detection levels (in the picogram per gram range) required for dioxin analysis, especially within complex fatty matrices like food. researchgate.netnih.gov Consequently, efficient sample extraction and cleanup procedures remain crucial prerequisites for their successful application. researchgate.netmdpi.com

Table 1: Comparison of Biosensor Types for Dioxin Detection

| Biosensor Type | Principle of Operation | Advantages | Limitations |

| Immunosensors | Utilizes specific antibodies for dioxin binding. | High specificity to individual congeners. mdpi.com | Susceptible to organic solvent interference; lacks biological output. mdpi.com |

| Biomimetic-based | Employs synthetic receptors that mimic biological recognition. | Potentially higher stability and lower solvent susceptibility than immunosensors. mdpi.com | Still under development; may lack biological output. mdpi.com |

| Whole Cell-based | Uses genetically engineered cells that produce a signal (e.g., light) in response to dioxin exposure. | Provides biologically relevant output. researchgate.netmdpi.com | Detection limits may be insufficient for regulatory levels; can be affected by complex matrices. researchgate.netnih.gov |

Advances in Chromatography and Spectrometry

Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone of definitive dioxin analysis. nih.gov The complexity of dioxin mixtures, which can include 75 PCDD congeners, necessitates high-resolution chromatographic separation and highly selective mass spectrometric detection to identify and quantify specific isomers like 1,3,8-TCDD. nih.govclu-in.org

Chromatographic Separation:

High-resolution gas chromatography (HRGC) with capillary columns is essential for separating the various PCDD congeners. taylorfrancis.com Columns like the DB-5MS (5% diphenyl, 95% dimethyl siloxane) are commonly used to separate congeners based on their degree of chlorination and substitution pattern. nih.gov However, co-elution of some isomers can still occur. To address this, two-dimensional gas chromatography (GCxGC) has been introduced. GCxGC provides significantly enhanced separation power by subjecting the effluent from the first column to a second, different column, allowing for the separation of complex congener mixtures that would otherwise overlap. researchgate.net

Mass Spectrometry Detection:

The evolution of mass spectrometry has been critical for achieving the ultra-low detection limits required for dioxin analysis.

High-Resolution Mass Spectrometry (HRMS): For decades, GC coupled with HRMS has been the gold standard, offering the high selectivity needed to distinguish target analytes from matrix interferences at the parts-per-trillion level or lower. nih.govfood-safety.com

Tandem Mass Spectrometry (MS/MS): More recently, gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) has emerged as a viable and cost-effective alternative to GC-HRMS. nih.gov This technique offers comparable selectivity and sensitivity by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govmdpi.com

Time-of-Flight Mass Spectrometry (TOFMS): GC coupled with TOFMS, particularly in GCxGC-TOFMS systems, provides high-speed data acquisition and full-spectrum sensitivity, making it well-suited for the comprehensive analysis of complex dioxin profiles. nih.govresearchgate.net

The isotopic dilution method is a fundamental quantification technique used in these analyses. It involves spiking the sample with a known amount of an isotopically labeled analog of the target compound (e.g., ¹³C-labeled 1,3,8-TCDD). This internal standard behaves almost identically to the native compound through extraction and cleanup, allowing for accurate correction of any analytical losses and ensuring robust quantification. food-safety.com

Table 2: Key Instrumental Techniques for 1,3,8-TCDD Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

| HRGC/HRMS | Capillary gas chromatography separates compounds based on boiling point and polarity. | High-resolution mass analyzer differentiates ions based on precise mass-to-charge ratio. | "Gold standard" method with excellent selectivity and sensitivity. nih.govnih.gov |

| HRGC/MS/MS | Capillary gas chromatography. | Triple quadrupole analyzer monitors specific precursor-to-product ion transitions (MRM). | Cost-effective alternative to HRMS with high selectivity and sensitivity. nih.gov |

| GCxGC-TOFMS | Two independent chromatographic columns provide enhanced separation. | Time-of-flight analyzer measures the mass-to-charge ratio based on ion flight time. | Superior separation power for complex mixtures; high-speed data acquisition. researchgate.net |

Environmental Management and Remediation Strategies for 1,3,8 Trichlorodibenzo P Dioxin Contamination

Source Control and Prevention Technologies

The most effective strategy for managing dioxins is to prevent their formation and release into the environment. who.int This involves strict control over industrial and combustion processes where these compounds are unintentionally generated. who.int

Dioxins, including 1,3,8-Trichlorodibenzo-p-dioxin, are not produced intentionally but are byproducts of various thermal and chemical processes. tandfonline.comsolenvn.com Key sources include the incineration of municipal, medical, and hazardous waste; metal smelting and processing; chemical manufacturing (especially of chlorinated products); and the combustion of fossil fuels and wood. tandfonline.comca.govepa.gov

The formation of dioxins is primarily due to incomplete combustion in the presence of chlorine. ejnet.org Emission reduction strategies focus on optimizing combustion conditions and treating flue gases before their release. The "3Ts" of combustion are crucial for minimizing dioxin formation:

Temperature: Maintaining a sufficiently high temperature, typically above 850°C (1562°F), helps to destroy dioxins. ukwin.org.ukbicgroup.com.sg

Turbulence: Ensuring proper mixing of waste, fuel, and oxygen promotes complete combustion. solenvn.com

Time: Allowing for an adequate residence time (e.g., at least 2 seconds at 850°C) ensures the destruction of organic compounds. bicgroup.com.sg

Furthermore, rapid cooling of flue gases through the 450°C to 200°C range where dioxins can reform (a process known as de novo synthesis) is a critical preventative measure. nih.govmdpi.com

| Source Category | Description | Primary Control Strategy |

|---|---|---|

| Waste Incineration | Combustion of municipal, medical, and industrial waste containing chlorine. solenvn.comca.gov | Optimized combustion (high temperature, sufficient time, turbulence), rapid flue gas cooling, activated carbon injection, and acid gas scrubbing. solenvn.comieabioenergy.com |

| Metal Production | High-temperature processes like smelting and refining of metals where chlorine may be present. tandfonline.com | Process control, material screening, and advanced flue gas cleaning systems. tandfonline.com |

| Chemical Manufacturing | Unintentional byproduct in the production of chlorinated chemicals like pesticides and PVC. ejnet.org | Process modification, substitution of chlorinated raw materials, and waste stream treatment. tandfonline.com |

| Fuel Combustion | Burning of wood, coal, and oil, especially in smaller or uncontrolled settings like residential wood burning. epa.gov | Improved combustion efficiency and regulatory controls on burning activities. ca.gov |

International agreements, such as the Stockholm Convention, advocate for the use of Best Available Technologies (BAT) and Best Environmental Practices (BEP) to minimize dioxin emissions. who.intresearchgate.net Modern, well-managed facilities that implement BAT/BEP can achieve extremely low emission levels, sometimes below the limits of detection. eswet.eu

Best Available Technologies (BAT) refer to the most effective and advanced techniques that are accessible and economically viable. For dioxin control, these include:

Advanced Flue Gas Cleaning Systems: These are multi-stage systems that treat the gases produced during combustion. A typical configuration includes:

Acid Gas Scrubbing: Injection of a lime mixture to neutralize acid gases like hydrogen chloride, a precursor for dioxin formation. ieabioenergy.com

Activated Carbon Injection (ACI): Powdered activated carbon is injected into the flue gas stream to adsorb dioxins and other pollutants. ldxsolutions.com This method can remove 90% or more of dioxins from the gas stream. ldxsolutions.com

Particulate Matter Control: Use of fabric filters (baghouses) or electrostatic precipitators to capture fly ash and the activated carbon particles with the adsorbed dioxins. ieabioenergy.com

Selective Catalytic Reduction (SCR): While primarily used for controlling nitrogen oxides (NOx), certain SCR systems can also effectively destroy dioxins with an efficiency of 90.5% to 97.4%. mdpi.comaaqr.org

In Situ and Ex Situ Remediation Approaches

For sites already contaminated with this compound, various remediation strategies are available. These are broadly categorized as in situ (treatment in place) or ex situ (involving excavation and treatment). frtr.gov The choice of technology depends on site-specific factors like the type and concentration of the contaminant, soil characteristics, and remediation goals.

In situ treatment avoids the costs and risks associated with excavating and transporting contaminated soil. frtr.gov However, it can be more challenging to ensure uniform treatment throughout the contaminated area. epa.gov

Ex situ treatment involves removing the contaminated soil or sediment for treatment, which allows for greater control over the process and verification of its effectiveness. frtr.gov

Thermal technologies are among the most established and effective methods for destroying dioxins in contaminated media like soil and sludge. clu-in.orgclu-in.org They use heat to either destroy the contaminants directly or separate them for subsequent destruction.

Incineration is a proven ex situ technology that uses extremely high temperatures to destroy organic contaminants. clu-in.org It is considered the most effective method for dioxin destruction. clu-in.org Rotary kiln incinerators are commonly used, heating the contaminated soil to temperatures above 850°C, and often as high as 1,200°C. bicgroup.com.sgclu-in.org At these temperatures and with sufficient oxygen and residence time, a destruction and removal efficiency (DRE) of 99.9999% can be achieved. tuiasi.ro

Vapors generated from other thermal processes, which may contain dioxins, are often treated in a thermal oxidizer . This unit heats the vapor stream to temperatures of 1,100°C or higher to ensure the complete destruction of the toxic compounds, achieving destruction rates of 99.9999%. tuiasi.ro

Thermal desorption is a remediation technology that can be applied both in situ and ex situ. crccare.com It uses lower temperatures than incineration to vaporize (or desorb) contaminants from the soil matrix. The contaminated soil is heated, typically to between 335°C and 600°C, causing the dioxins to turn into a gas. haemers-technologies.comieabioenergy.com This gas is then collected and treated, usually in a high-temperature thermal oxidizer, to destroy the contaminants. tuiasi.ro

This technology has been successfully applied on a large scale. For example, at the Bien Hoa Airbase in Vietnam, in-pile thermal desorption was used to heat dioxin-contaminated soil to 335°C, successfully meeting cleanup goals. clu-in.orghaemers-technologies.com A project at the former Allied Feeds site in Australia treated approximately 175,000 tonnes of dioxin-contaminated soil using a directly heated thermal desorption plant. researchgate.net

| Technology | Typical Operating Temperature | Application Type | Mechanism | Efficiency |

|---|---|---|---|---|

| High-Temperature Incineration | >850°C - 1,200°C bicgroup.com.sgclu-in.org | Ex Situ | Direct destruction of contaminants in soil. nih.gov | >99.9999% DRE tuiasi.ro |

| Thermal Desorption | 335°C - 600°C haemers-technologies.comieabioenergy.com | In Situ & Ex Situ | Vaporizes contaminants from soil for collection and subsequent destruction. crccare.com | >99% removal from soil; vapor destruction >99.9999% tuiasi.ro |

| Thermal Oxidizer | >1,100°C tuiasi.ro | Ex Situ (Vapor Treatment) | Destruction of vapor-phase contaminants. tuiasi.ro | >99.9999% DRE tuiasi.ro |

Thermal Treatment Technologies

Vitrification for Contaminant Immobilization

Vitrification is a thermal treatment process that immobilizes hazardous materials by converting them into a chemically stable, glass-like solid. geoengineer.org This is achieved by melting contaminated soil, sludge, or other materials at high temperatures, typically between 1,600 and 2,000 degrees Celsius. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Upon cooling, the molten material solidifies, trapping inorganic contaminants within the glass matrix. Organic contaminants, such as this compound, are typically destroyed through pyrolysis at these high temperatures. osti.gov

The vitrification process can be applied both in situ (in place) and ex situ (excavated). In situ vitrification (ISV) involves inserting electrodes directly into the contaminated soil to heat and melt it. geoengineer.org A gas-effluent treatment system is necessary to capture and treat any gases produced during this process. geoengineer.org Ex situ vitrification involves excavating the contaminated material and treating it in a specialized reactor. geoengineer.org While ex situ treatment allows for more control and uniformity, it also incurs additional costs related to excavation and material handling. researchgate.net

Vitrification has been successfully tested for a range of organic compounds, including dioxins. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca The resulting vitrified product is highly resistant to leaching, thus preventing the further spread of contaminants into the environment. tpsgc-pwgsc.gc.ca However, the process is energy-intensive and the long-term stability of the vitrified material can be affected by weathering. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Additionally, the presence of high moisture content in the soil can increase treatment costs. tpsgc-pwgsc.gc.ca

| Feature | In Situ Vitrification (ISV) | Ex Situ Vitrification |

| Process | Contaminated material is treated in place using electrodes. geoengineer.org | Contaminated material is excavated and treated in a reactor. geoengineer.org |